2-Fenil-1-piridin-3-il-etanona

Descripción general

Descripción

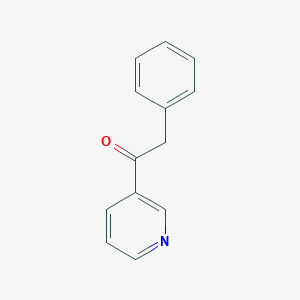

2-Phenyl-1-pyridin-3-yl-ethanone is an organic compound with the molecular formula C13H11NO. It is a solid at room temperature and is known for its applications in various fields of scientific research. The compound features a phenyl group attached to a pyridinyl ethanone structure, making it a versatile molecule in organic synthesis and medicinal chemistry .

Aplicaciones Científicas De Investigación

2-Phenyl-1-pyridin-3-yl-ethanone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Análisis Bioquímico

Biochemical Properties

It has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to modulate CDK2 and CDK9 activities

Cellular Effects

2-Phenyl-1-pyridin-3-yl-ethanone has been shown to have significant effects on various types of cells and cellular processes . It has been found to increase IKBα expression, which plays a crucial role in cell signaling pathways . Additionally, it has been shown to inhibit HIV-1, indicating that it may impact gene expression and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It has been shown to reduce the labile iron pool (LIP) in THP-1 cells overloaded with iron

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone typically involves the condensation of benzaldehyde with 3-acetylpyridine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of 2-Phenyl-1-pyridin-3-yl-ethanone can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is isolated using advanced purification techniques such as column chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenyl-1-pyridin-3-yl-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives and substituted pyridinyl compounds.

Mecanismo De Acción

The mechanism of action of 2-Phenyl-1-pyridin-3-yl-ethanone involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. These interactions lead to various biological effects, including antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

- 2-Phenyl-1-pyridin-2-yl-ethanone

- 2-Phenyl-1-pyridin-4-yl-ethanone

- 2-Phenyl-1-quinolin-3-yl-ethanone

Comparison: 2-Phenyl-1-pyridin-3-yl-ethanone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it exhibits distinct pharmacological properties and higher selectivity for certain molecular targets .

Actividad Biológica

2-Phenyl-1-pyridin-3-yl-ethanone, also known as 1-(3-pyridyl)-2-phenylethanone, is an organic compound with notable biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 2-Phenyl-1-pyridin-3-yl-ethanone is , featuring a ketone functional group attached to a phenyl group and a pyridine ring. The specific substitution pattern at the 3-position of the pyridine ring influences its reactivity and biological activity significantly.

Biological Activities

Research indicates that 2-Phenyl-1-pyridin-3-yl-ethanone exhibits a variety of biological activities, primarily:

1. Antimicrobial Activity:

- Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth.

2. Anticancer Properties:

- The compound has been investigated for its potential anticancer effects. It interacts with specific molecular targets involved in cancer cell proliferation and survival pathways. For instance, it can inhibit enzymes critical for tumor growth, leading to reduced viability in cancer cell lines.

3. Enzyme Inhibition:

- 2-Phenyl-1-pyridin-3-yl-ethanone acts as an enzyme inhibitor by binding to active sites on target enzymes, thus blocking substrate access. This mechanism is crucial in both antimicrobial and anticancer activities .

The mechanism of action involves several biochemical interactions:

- Binding Interactions: The compound binds to biomolecules such as proteins and enzymes, altering their activity.

- Signal Transduction Modulation: By interacting with cellular receptors, it can modulate various signaling pathways that are pivotal in cellular responses.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 2-Phenyl-1-pyridin-3-yl-ethanone against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro tests on breast cancer cell lines (MCF-7) demonstrated that treatment with 2-Phenyl-1-pyridin-3-yl-ethanone resulted in a dose-dependent reduction in cell viability, with an IC50 value of 25 µM after 48 hours. This suggests significant potential for therapeutic applications in oncology.

Comparative Analysis

To understand the unique properties of 2-Phenyl-1-pyridin-3-yl-ethanone, it is useful to compare it with similar compounds.

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-(3-Pyridyl)-2-phenyletanone | C13H11NO | Exhibits antimicrobial and anticancer activities |

| 2-(Pyridin-2-yloxy)-acetophenone | C13H11NO | Different reactivity patterns; used in organic synthesis |

| 1-(Pyridin-4-yloxy)-2-bromobenzene | C12H10BrN | Related structure with unique reactivity; potential applications in medicinal chemistry |

This table highlights how the specific substitution pattern of 2-Phenyl-1-pyridin-3-yl-ethanone contributes to its distinct pharmacological profile compared to other related compounds .

Propiedades

IUPAC Name |

2-phenyl-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEQCFMNUYFHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401996 | |

| Record name | 2-phenyl-1-pyridin-3-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14627-92-0 | |

| Record name | 2-phenyl-1-pyridin-3-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.